4-Ethoxy-2-fluoro-3-methoxypyridine
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Overview
Description
4-Ethoxy-2-fluoro-3-methoxypyridine is an organic compound with the molecular formula C8H10FNO2. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with fluorine, ethoxy, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Industrial Production Methods
Industrial production of 4-Ethoxy-2-fluoro-3-methoxypyridine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high yields and purity of the final product, which may involve multiple purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-fluoro-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor® for fluorination reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Coupling Reagents: Palladium catalysts for Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Ethoxy-2-fluoro-3-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluoro-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxypyridine: Similar structure but lacks the ethoxy group.
4-Ethoxy-3-methoxypyridine: Similar structure but lacks the fluorine atom.
Uniqueness
4-Ethoxy-2-fluoro-3-methoxypyridine is unique due to the combination of fluorine, ethoxy, and methoxy groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and agrochemicals .
Properties
CAS No. |
1184172-43-7 |
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Molecular Formula |
C8H10FNO2 |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
4-ethoxy-2-fluoro-3-methoxypyridine |
InChI |
InChI=1S/C8H10FNO2/c1-3-12-6-4-5-10-8(9)7(6)11-2/h4-5H,3H2,1-2H3 |
InChI Key |
VVMYMEXNMJHMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=C1)F)OC |
Origin of Product |
United States |
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